

A Comprehensive Technical Guide to the Discovery and Characterization of Jasplakinolide (Jaspamide)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Jangomolide*

Cat. No.: *B15508720*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasplakinolide, also known as Jaspamide, is a potent cyclodepsipeptide of marine origin that has garnered significant interest in the scientific community for its profound biological activities. [1][2] First isolated from the marine sponge *Jaspis splendens* (formerly known as *Jaspis johnstoni*), this natural product exhibits remarkable antiproliferative, antifungal, and insecticidal properties. [1][3] Its unique mechanism of action, primarily targeting the actin cytoskeleton, has made it a valuable molecular probe for studying cellular processes and a promising lead compound in anticancer drug discovery. [4][5] This technical guide provides an in-depth overview of the discovery, characterization, and biological evaluation of Jasplakinolide, including detailed experimental protocols and a summary of its key quantitative data.

Discovery and Characterization

Isolation and Structure Elucidation

Jasplakinolide was independently discovered and reported by two research groups in 1986 from the marine sponge *Jaspis splendens*. [1] The structure of this complex molecule was elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. [1][6]

Experimental Protocol: Isolation of Jasplakinolide from *Jaspis splendens*

- Extraction: Freeze-dried and ground sponge material (*Jaspis splendens*) is extracted with a methanol-chloroform solvent mixture.^[1] The resulting crude extract is then partitioned between different immiscible solvents (e.g., hexane, ethyl acetate, and water) to separate compounds based on polarity.
- Chromatographic Separation: The biologically active fraction (typically the ethyl acetate fraction) is subjected to a series of chromatographic separations. This multi-step process often involves:
 - Vacuum Liquid Chromatography (VLC): Initial fractionation of the extract is performed on a silica gel or C18 reversed-phase column with a gradient of solvents of increasing polarity.^[1]
 - High-Performance Liquid Chromatography (HPLC): Semi-preparative and analytical HPLC are used for the final purification of Jasplakinolide. A C18 column with a mobile phase consisting of a water/methanol or water/acetonitrile gradient is commonly employed.^[1]
- Purity Assessment: The purity of the isolated Jasplakinolide is confirmed by analytical HPLC and NMR spectroscopy.

Experimental Protocol: Structure Elucidation by NMR Spectroscopy

The definitive structure of Jasplakinolide was determined using a suite of NMR experiments:

- 1D NMR:
 - ^1H NMR: Provides information about the number and chemical environment of protons.
 - ^{13}C NMR: Provides information about the carbon skeleton of the molecule.
- 2D NMR:
 - COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to establish connectivity between adjacent protons.

- HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.
- NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

The collective data from these NMR experiments, along with mass spectrometry data to determine the molecular formula, allowed for the unambiguous assignment of the planar structure and relative stereochemistry of Jasplakinolide.[\[7\]](#)

Biological Activity and Mechanism of Action

Jasplakinolide's primary mechanism of action is its potent interaction with the actin cytoskeleton. It is a powerful inducer of actin polymerization and stabilizes pre-existing actin filaments, effectively freezing the dynamic nature of the actin network.[\[8\]](#)[\[9\]](#) This disruption of actin dynamics interferes with essential cellular processes such as cell division, motility, and intracellular transport, ultimately leading to cytotoxicity.[\[4\]](#)

Anticancer Activity

Jasplakinolide exhibits potent antiproliferative activity against a wide range of human cancer cell lines.[\[5\]](#) Its cytotoxic effects are largely attributed to its ability to disrupt the actin cytoskeleton, leading to cell cycle arrest and induction of apoptosis.[\[10\]](#)

Table 1: In Vitro Anticancer Activity of Jasplakinolide

Cell Line	Cancer Type	Activity Metric	Value (nM)	Reference
PC-3	Prostate Carcinoma	IC50	35	[3] [8]
PC-3	Prostate Carcinoma	GI50	65	[5]
LNCaP	Prostate Carcinoma	GI50	41	[5]
TSU-Pr1	Prostate Carcinoma	GI50	170	[5]
786-0	Renal Cell Carcinoma	GI50	20	[8]
A498	Renal Cell Carcinoma	GI50	30	[8]
HCT-116	Colorectal Adenocarcinoma	GI50	40	[8]
DU-145	Prostate Carcinoma	GI50	30	[8]
CA46	Burkitt's Lymphoma	IC50	10	[8]

IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.

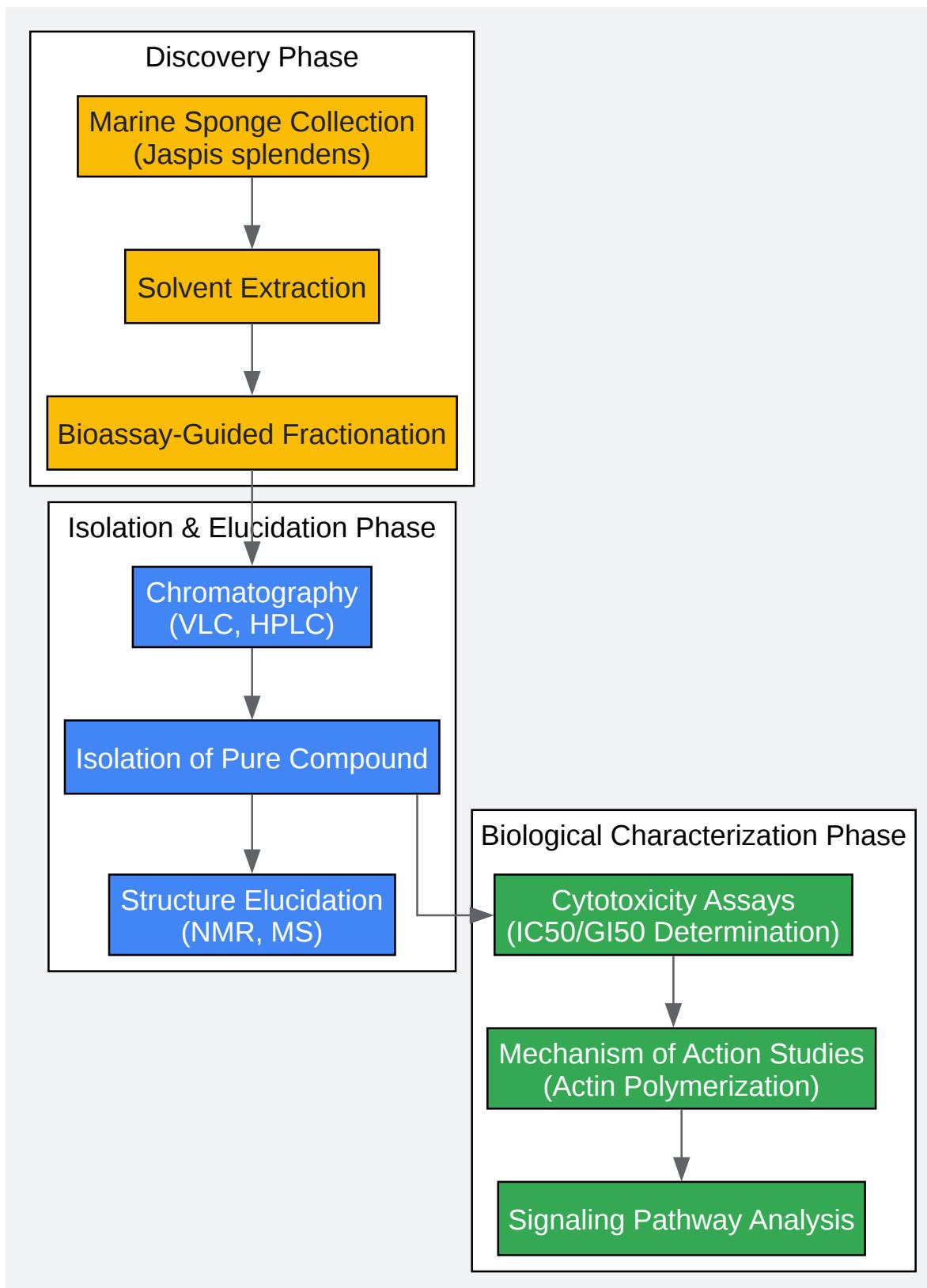
Experimental Protocol: Cytotoxicity Assay (e.g., MTT or SRB Assay)

- Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: Cells are treated with a serial dilution of Jasplakinolide (typically ranging from nanomolar to micromolar concentrations) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.[\[5\]](#)
- Cell Viability Measurement:

- MTT Assay: MTT reagent is added to each well and incubated. Viable cells with active mitochondria reduce MTT to a purple formazan product, which is then solubilized and the absorbance is measured.
- SRB (Sulforhodamine B) Assay: Cells are fixed with trichloroacetic acid, and the total protein content is stained with SRB dye. The bound dye is solubilized, and the absorbance is measured.
- Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ or GI₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action: Actin Polymerization


Jasplakinolide binds to filamentous actin (F-actin) with high affinity, competitively with phalloidin, with a dissociation constant (K_d) of approximately 15 nM.[3][8][11] It enhances the rate of actin filament nucleation and stabilizes existing filaments.[9]


Experimental Protocol: In Vitro Actin Polymerization Assay

- Monomeric Actin Preparation: Monomeric actin (G-actin) is purified and stored in a low-salt buffer that prevents polymerization.
- Fluorescence Labeling: A portion of the G-actin is labeled with a fluorescent probe, such as pyrene. The fluorescence of pyrene-labeled G-actin is significantly enhanced upon its incorporation into F-actin.
- Polymerization Induction: Polymerization is initiated by adding a polymerization-inducing buffer (containing salts like KCl and MgCl₂) to the pyrene-labeled G-actin.
- Treatment: Different concentrations of Jasplakinolide are added to the reaction mixture.
- Fluorescence Monitoring: The increase in fluorescence intensity over time is monitored using a fluorometer. A more rapid and greater increase in fluorescence in the presence of Jasplakinolide indicates an enhanced rate of actin polymerization.[12]

Signaling Pathways

While Jasplakinolide's primary target is actin, its downstream effects involve the modulation of signaling pathways related to cell death. Studies have shown that Jasplakinolide induces apoptosis through a caspase-3-like protease-dependent pathway.[\[13\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. New Acyclic Cytotoxic Jasplakinolide Derivative from the Marine Sponge *Jaspis splendens* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jasplakinolide - Wikipedia [en.wikipedia.org]
- 3. Jasplakinolide, a cytotoxic natural product, induces actin polymerization and competitively inhibits the binding of phalloidin to F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jasplakinolide: An Actin-Specific Reagent that Promotes Actin Polymerization | Springer Nature Experiments [experiments.springernature.com]
- 5. Jasplakinolide's inhibition of the growth of prostate carcinoma cells in vitro with disruption of the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Effects of jasplakinolide on the kinetics of actin polymerization. An explanation for certain in vivo observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of new jasplakinolide (jaspamide) analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Jasplakinolide Induces Apoptosis in Various Transformed Cell Lines by a Caspase-3-Like Protease-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Discovery and Characterization of Jasplakinolide (Jaspamide)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15508720#jangomolide-discovery-and-characterization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com